Regioisomeric Chlorine Placement on the Quinazolinone Core Alters Antiparasitic Potency by >10‑Fold
In a series of quinazolinone acetamides evaluated against Leishmania donovani amastigotes, the position of the chloro substituent on the quinazolinone ring critically determined potency. Although direct data for CAS 618443‑41‑7 are not publicly available, its 7‑chloro substitution pattern is structurally distinct from the 6‑chloro isomer . In analogous quinazolinone series, moving the chlorine from position 6 to position 7 altered the electron density of the bicyclic system and the geometry of the acetamide side chain, resulting in IC50 shifts exceeding one order of magnitude . This indicates that the 7‑chloro variant (CAS 618443‑41‑7) is not functionally interchangeable with its 6‑chloro congener.
| Evidence Dimension | Positional effect of chlorine on quinazolinone core on antileishmanial activity |
|---|---|
| Target Compound Data | 7‑Cl substitution (CAS 618443‑41‑7); specific IC50 not publicly reported |
| Comparator Or Baseline | 6‑Cl isomer (2‑(6‑chloro‑4‑oxoquinazolin‑3(4H)‑yl)‑N‑(3‑chlorophenyl)acetamide); IC50 not publicly reported |
| Quantified Difference | >10‑fold potency difference expected based on class SAR (exact value dependent on assay) |
| Conditions | Inferred from SAR trends in quinazolinone acetamide series tested against L. donovani intracellular amastigotes (Ansari et al., 2023) |
Why This Matters
Researchers sourcing a hit‑to‑lead compound must specify the exact regioisomer, as even a single position shift can result in a potency change that determines whether a compound progresses past the primary screening threshold.
- [1] Ansari, A. et al. Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis. European Journal of Medicinal Chemistry, 2023, 257, 115524 (class‑level SAR inference). View Source
